4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis of Derivatives and Their Applications
Thiazolo[4,5-d]pyrimidine Derivatives : A study by Bakavoli, Nikpour, and Rahimizadeh (2006) explored the synthesis of thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, suggesting applications in creating new compounds with potential biological activities (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Pyridine-Based Derivatives : Ahmad et al. (2017) conducted palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, highlighting the chemical versatility and potential in drug discovery and material science (Ahmad et al., 2017).
Vasodilatory Active Nicotinate Esters : Research by Girgis, Kalmouch, and Ellithey (2006) on the synthesis of N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters demonstrated the potential of similar compounds in developing vasodilatory drugs, indicating the relevance of such compounds in medicinal chemistry (Girgis, Kalmouch, & Ellithey, 2006).
Chemical Transformations and Methodologies
Selective Amination : Ji, Li, and Bunnelle (2003) described the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, illustrating the use of similar compounds in organic synthesis to achieve high selectivity and yield in functional group transformations (Ji, Li, & Bunnelle, 2003).
Regioselective Displacement Reactions : A study by Doulah et al. (2014) on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine showcased the precision in modifying pyrimidine compounds for further chemical research (Doulah et al., 2014).
Safety and Hazards
The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For “5-bromo-4-methyl-1,2-dihydropyridin-2-one hydrochloride”, the hazard statements are H302, H315, H319, H335, and the precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-amino-5-bromo-1-methylpyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.ClH/c1-9-3-4(7)5(8)2-6(9)10;/h2-3H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROQYTFIZJFRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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